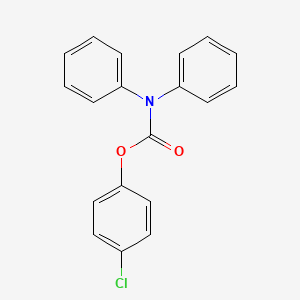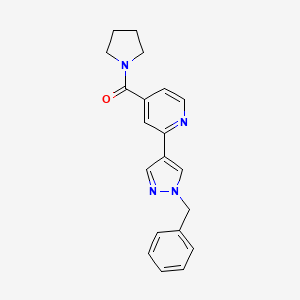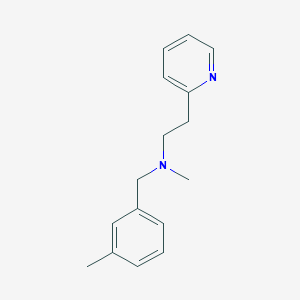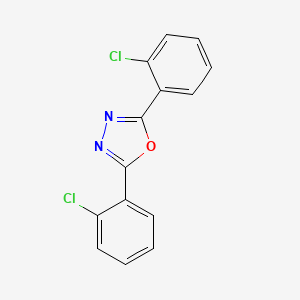![molecular formula C18H21N5O B5625876 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide, also known as BPPB, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. BPPB has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research.
Mecanismo De Acción
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating cell growth and proliferation. By inhibiting PDE5, N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can prevent the growth of cancer cells and promote apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of PDE5, which can lead to increased levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in cells. This can lead to a number of downstream effects, including the activation of protein kinase G and protein kinase A, respectively. N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can also inhibit the activity of other enzymes, such as phosphodiesterase 6 (PDE6), which is involved in regulating visual function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, one of the limitations of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is that it can be difficult to synthesize, requiring expertise in organic chemistry.
Direcciones Futuras
There are a number of future directions for research on N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide. One potential direction is to study the effects of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide on other types of cancer cells, as well as on normal cells. Another potential direction is to study the effects of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms by which N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide exerts its anti-cancer effects, as well as its potential for use in the treatment of other diseases.
Métodos De Síntesis
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-17(23-10-6-9-20-23)18(24)19-11-16-12-21-22(14-16)13-15-7-4-3-5-8-15/h3-10,12,14,17H,2,11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBLHVWPVNSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN(N=C1)CC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[8-(2-methylthieno[3,2-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide](/img/structure/B5625793.png)
![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)
![[(3S*,4S*)-1-(6-isopropylpyrimidin-4-yl)pyrrolidine-3,4-diyl]dimethanol](/img/structure/B5625811.png)
![methyl [3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5625816.png)
![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5625819.png)

![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5625846.png)


![3-[(4-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5625866.png)

![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B5625888.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-dimethylbenzamide](/img/structure/B5625895.png)
